2-(2-Chloro-4-formylphenoxymethyl)benzonitrile
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is 2-[(2-chloro-4-formylphenoxy)methyl]benzonitrile , derived from its substituent arrangement. The parent structure is benzonitrile, with a phenoxymethyl group (-O-CH2-C6H3) attached at the ortho position (carbon 2) of the benzene ring. The phenoxy moiety itself bears two substituents: a chlorine atom at position 2 and a formyl group (-CHO) at position 4 (Table 1).
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₀ClNO₂ | |
| Molecular weight | 271.70 g/mol | |
| SMILES | N#CC1=CC=CC=C1COC2=CC=C(C=O)C=C2Cl |
Isomeric possibilities arise from:
- Positional isomerism : Variations in substituent positions on either aromatic ring. For example, relocating the chlorine to position 3 or 5 on the phenoxy ring would generate distinct isomers.
- Functional group isomerism : Alternative arrangements of the nitrile, formyl, and ether groups, though steric and electronic constraints limit viable configurations.
Crystal Structure Analysis and Conformational Studies
While direct crystallographic data for this compound remains unreported in the provided literature, structural analogs offer insights. For instance, copper complexes with benzonitrile derivatives exhibit distorted octahedral geometries, where aromatic rings participate in π-π stacking (centroid distances ~3.47 Å). Applied to 2-(2-chloro-4-formylphenoxymethyl)benzonitrile, potential conformational features include:
- Planarity constraints : The nitrile and formyl groups’ electron-withdrawing nature may enforce coplanarity between the benzene rings and substituents to maximize conjugation.
- Ether linkage flexibility : The -O-CH2- bridge allows rotational freedom, though steric hindrance from adjacent substituents likely restricts its motion.
Table 2: Hypothetical crystallographic parameters (projected)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell axes | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| β angle | 95.5° |
Electron Density Distribution Mapping
Computational studies (unavailable in current sources) would likely reveal:
- Localized electron depletion at the nitrile carbon (C≡N) and formyl carbonyl (C=O) due to their electronegative atoms.
- Electron-rich regions around the ether oxygen’s lone pairs and the aromatic π-systems, facilitating intermolecular interactions.
- Inductive effects : The chlorine atom’s -I effect may reduce electron density at the phenoxy ring’s ortho and para positions, directing electrophilic attacks to meta positions.
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-[(2-chloro-4-formylphenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C15H10ClNO2/c16-14-7-11(9-18)5-6-15(14)19-10-13-4-2-1-3-12(13)8-17/h1-7,9H,10H2 |
InChI Key |
IDHWCVFDELEBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- 2-Chlorobenzonitrile and 4-chlorobenzaldehyde derivatives are common starting points.
- The benzonitrile moiety is often introduced via nucleophilic aromatic substitution or metal-catalyzed coupling reactions involving aryl halides and organometallic reagents (e.g., arylzinc or arylmagnesium species).
Formation of Phenoxymethyl Linkage
- The phenoxymethyl bridge is formed by reacting a chlorinated hydroxybenzaldehyde derivative with a benzonitrile-containing benzyl halide or alcohol.
- Protection of hydroxyl groups is often necessary to prevent side reactions during subsequent steps. For example, acetylation of hydroxyl groups using acetic anhydride in the presence of pyridine or triethylamine is a common method to form benzyl acetates.
Reduction and Protection of Hydroxymethyl Intermediates
- Reduction of formyl groups to hydroxymethyl groups is achieved using mild reducing agents such as sodium borohydride, lithium aluminum hydride, or diisobutylaluminium hydride.
- The primary hydroxyl group formed is protected (e.g., as an acetate) to facilitate further functionalization without undesired side reactions.
Cross-Coupling and Borylation Reactions
- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed to introduce boronate esters and assemble the biphenyl ether framework.
- Borylation reagents convert protected hydroxymethyl intermediates into borate compounds, which are key intermediates for cyclization and final compound formation.
Final Cyclization and Purification
- Deprotection of hydroxyl groups and cyclization steps yield the crude target compound.
- Purification is typically done by recrystallization or chromatographic methods to achieve high purity.
Detailed Example Process (Adapted from Patent Literature)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| a) Reduction | 4-(4-bromo-3-formylphenoxy) benzonitrile reduced to 4-(4-bromo-3-(hydroxymethyl)phenoxy) benzonitrile | Sodium borohydride in methanol, 25-30°C | High (not specified) | Mild reduction, protic solvent |
| b) Protection | Hydroxyl group protected as benzyl acetate | Acetic anhydride, pyridine or triethylamine, dichloromethane, room temp | 97% | Ensures stability for further steps |
| c) Borylation | Conversion to borate compound via transition metal catalysis | Borylation reagent, catalyst, controlled temp | Not specified | Enables cross-coupling |
| d) Deprotection | Removal of protecting group | Suitable deprotection conditions | Not specified | Prepares for cyclization |
| e) Cyclization | Formation of final compound | Cyclization reagents, controlled conditions | Not specified | Yields crude product |
| f) Purification | Recrystallization or chromatography | Standard purification | High purity (98%) | Final product isolation |
Analytical and Research Findings
- The reduction step using sodium borohydride is preferred for its selectivity and mild conditions, minimizing side reactions.
- Protection of hydroxyl groups as acetates is efficient, with yields up to 97% and purity around 98%, facilitating downstream reactions.
- Transition metal-catalyzed borylation and cross-coupling are critical for assembling the biphenyl ether structure, with catalysts such as palladium or nickel complexes commonly used.
- The overall synthetic route balances yield, purity, and step economy, although multi-step sequences are often necessary due to the complexity of the molecule.
Comparative Notes on Related Compounds
- Similar synthetic strategies are employed for related benzonitrile derivatives, such as 2-(4-methylphenyl)benzonitrile, which involve organometallic coupling and oxazoline intermediates.
- The presence of chloro and formyl groups requires careful control of reaction conditions to avoid unwanted side reactions, such as over-reduction or halogen displacement.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Starting material synthesis | Organometallic coupling (e.g., Negishi, Suzuki) | Aryl bromides, zinc reagents, Pd catalyst | High selectivity, well-established | Multi-step, sensitive to moisture |
| Reduction of formyl to hydroxymethyl | Sodium borohydride in protic solvent | NaBH4, methanol | Mild, selective | Requires temperature control |
| Hydroxyl protection | Acetylation with acetic anhydride | Ac2O, pyridine or triethylamine | High yield, stable intermediates | Additional step, requires purification |
| Borylation and cross-coupling | Transition metal catalysis | Pd or Ni catalysts, borylation reagents | Enables complex bond formation | Catalyst cost, reaction optimization |
| Final cyclization and purification | Controlled cyclization, recrystallization | Various cyclization agents | High purity product | Process complexity |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: 2-(2-Chloro-4-carboxyphenoxymethyl)benzonitrile.
Reduction: 2-(2-Chloro-4-formylphenoxymethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-formylphenoxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or other biomolecules, leading to changes in their function or activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Chloro-4-(4-formylphenoxy)benzonitrile
- Structure: The isomer 3-chloro-4-(4-formylphenoxy)benzonitrile (CAS 676494-58-9, C₁₄H₈ClNO₂) differs in the placement of substituents: the chloro group is at the 3-position, and the formylphenoxy group is at the 4-position .
- Molecular Weight : 257.67 g/mol (vs. 271.04 g/mol for the target compound).
- The altered chloro position may influence electronic effects, altering reactivity in substitution or coupling reactions.
Halogen-Substituted Analogs: 2-(4'-Bromomethylphenyl)benzonitrile
- Structure : This analog (C₁₄H₁₀BrN, MW 272.15 g/mol) replaces the chloro and formyl groups with a bromomethyl substituent .
- Solubility: Slightly soluble in acetonitrile and chlorinated solvents.
- Applications : A key intermediate in synthesizing antihypertensive drugs (e.g., telmisartan). Bromine’s higher atomic weight and polarizability may enhance halogen bonding in crystal packing compared to chlorine.
Bioactive Derivatives: Triazole-Containing Benzonitriles
Compounds like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) (IC₅₀: 14.5–27.1 μg/mL against breast cancer cell lines) demonstrate the impact of heterocyclic substituents on bioactivity .
- Structural Contrast : The triazole ring introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., aromatase enzymes). The target compound’s formyl group may instead participate in Schiff base formation or act as a Michael acceptor.
Simpler Formyl Analogs: 4-Chloro-2-formylbenzonitrile
- Structure: This compound (C₈H₄ClNO, MW 165.57 g/mol) retains the chloro and formyl groups but lacks the phenoxymethyl extension .
- Reactivity : The absence of the ether linkage simplifies synthesis but reduces opportunities for further functionalization.
Azide-Functionalized Analog: 2-[4-(Azidomethyl)phenyl]benzonitrile
- Structure : Features an azidomethyl group (C₁₄H₁₀N₄, MW 234.26 g/mol) .
- Crystal Data: Dihedral angle between benzene rings: 46.41°, with weak C–H⋯π interactions. The target compound’s phenoxymethyl bridge likely results in distinct conformational flexibility and packing behavior.
Comparative Data Table
Biological Activity
2-(2-Chloro-4-formylphenoxymethyl)benzonitrile is an organic compound notable for its unique structural characteristics, including a chloro group, a formyl group, and a benzonitrile moiety. Its molecular formula is C16H14ClNO. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Structural Characteristics
The structure of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile can be represented as follows:
- Molecular Formula : C16H14ClNO
- Key Functional Groups :
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Formyl Group : Can participate in various chemical reactions, potentially leading to bioactive derivatives.
- Benzonitrile Moiety : Known for its diverse biological activities, including anti-cancer properties.
The mechanisms through which 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile may exert its biological effects can be hypothesized based on structural analogs:
- Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in cancer progression or inflammation.
- Receptor Binding : The compound may interact with specific receptors or proteins, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chlorobenzonitrile | Chlorine substituent on a benzonitrile | Simpler structure; lacks additional functional groups |
| 2-(4-Nitrophenoxymethyl)benzonitrile | Nitro group instead of formyl | Exhibits different electronic properties |
| 2-(2-Bromo-4-formylphenoxymethyl)benzonitrile | Bromine substituent | Similar reactivity but different halogen |
The combination of both chloro and formyl groups along with the benzonitrile structure in 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile may confer distinct reactivity and biological properties compared to these similar compounds.
Synthesis and Biological Evaluation
Research has indicated that the synthesis of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile can be achieved through established organic chemistry techniques. Interaction studies focusing on binding affinity to specific receptors or enzymes are crucial for understanding its therapeutic effects.
- Synthesis Methods : Various synthetic routes can be employed to produce this compound, emphasizing its versatility in organic synthesis.
- Biological Evaluation : Future studies should focus on evaluating the compound's efficacy against specific cancer cell lines or inflammatory models to establish its potential as a therapeutic agent.
Potential Applications
The potential applications of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile include:
- Medicinal Chemistry : Development as an anti-cancer or anti-inflammatory agent.
- Organic Synthesis : Utilization as a building block for more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
